1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a 5-chloro-2-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize reactive oxygen species, thereby preventing oxidative damage to cells.
Anticancer Activity: It may inhibit the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis.
Antimicrobial Activity: The compound can disrupt the cell membranes of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds such as:
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: These compounds also exhibit antioxidant and antimicrobial activities but may have different structural features and reactivity.
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one: Known for its higher antioxidant activity compared to ascorbic acid.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
61294-19-7 |
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Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H6ClNO3/c11-6-1-2-8(13)7(5-6)12-9(14)3-4-10(12)15/h1-5,13H |
InChI Key |
KGVXHOWAOISKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)O |
Origin of Product |
United States |
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